molecular formula C16H23N3O B13299968 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one

Cat. No.: B13299968
M. Wt: 273.37 g/mol
InChI Key: DZYCPGBSGXVSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one is a heterocyclic compound that features a piperidine ring substituted with a benzyl group and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with piperazine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing complex organic molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including antipsychotic and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one involves its interaction with specific molecular targets. It can act as an antagonist or agonist at various receptors, influencing neurotransmitter pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and synthetic utility. Its combination of a benzyl group and a piperazine ring makes it a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-benzyl-3-piperazin-1-ylpiperidin-2-one

InChI

InChI=1S/C16H23N3O/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2

InChI Key

DZYCPGBSGXVSJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2)N3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.